molecular formula C16H16N2O3 B4765629 N-[(Z)-3-(methylamino)-1-(5-methylfuran-2-yl)-3-oxoprop-1-en-2-yl]benzamide

N-[(Z)-3-(methylamino)-1-(5-methylfuran-2-yl)-3-oxoprop-1-en-2-yl]benzamide

Cat. No.: B4765629
M. Wt: 284.31 g/mol
InChI Key: LKGXRQLCXNUCPS-UVTDQMKNSA-N
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Description

N-[(Z)-3-(methylamino)-1-(5-methylfuran-2-yl)-3-oxoprop-1-en-2-yl]benzamide is a complex organic compound with a unique structure that includes a benzamide group, a furan ring, and a methylamino group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(Z)-3-(methylamino)-1-(5-methylfuran-2-yl)-3-oxoprop-1-en-2-yl]benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the furan ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the methylamino group: This step involves the reaction of the furan derivative with methylamine under controlled conditions to introduce the methylamino group.

    Formation of the benzamide group: The final step involves the coupling of the intermediate with benzoyl chloride or a similar reagent to form the benzamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(Z)-3-(methylamino)-1-(5-methylfuran-2-yl)-3-oxoprop-1-en-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[(Z)-3-(methylamino)-1-(5-methylfuran-2-yl)-3-oxoprop-1-en-2-yl]benzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and biological activity.

    Biological Research: The compound is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.

    Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of N-[(Z)-3-(methylamino)-1-(5-methylfuran-2-yl)-3-oxoprop-1-en-2-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-[(Z)-3-(amino)-1-(5-methylfuran-2-yl)-3-oxoprop-1-en-2-yl]benzamide: Similar structure but lacks the methyl group on the amino group.

    N-[(Z)-3-(methylamino)-1-(furan-2-yl)-3-oxoprop-1-en-2-yl]benzamide: Similar structure but lacks the methyl group on the furan ring.

Uniqueness

N-[(Z)-3-(methylamino)-1-(5-methylfuran-2-yl)-3-oxoprop-1-en-2-yl]benzamide is unique due to the presence of both the methylamino group and the methyl group on the furan ring. This unique structure may confer specific biological activities and chemical reactivity that are not observed in similar compounds.

Properties

IUPAC Name

N-[(Z)-3-(methylamino)-1-(5-methylfuran-2-yl)-3-oxoprop-1-en-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3/c1-11-8-9-13(21-11)10-14(16(20)17-2)18-15(19)12-6-4-3-5-7-12/h3-10H,1-2H3,(H,17,20)(H,18,19)/b14-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKGXRQLCXNUCPS-UVTDQMKNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C=C(C(=O)NC)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(O1)/C=C(/C(=O)NC)\NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-[(Z)-3-(methylamino)-1-(5-methylfuran-2-yl)-3-oxoprop-1-en-2-yl]benzamide
Reactant of Route 2
N-[(Z)-3-(methylamino)-1-(5-methylfuran-2-yl)-3-oxoprop-1-en-2-yl]benzamide
Reactant of Route 3
N-[(Z)-3-(methylamino)-1-(5-methylfuran-2-yl)-3-oxoprop-1-en-2-yl]benzamide
Reactant of Route 4
N-[(Z)-3-(methylamino)-1-(5-methylfuran-2-yl)-3-oxoprop-1-en-2-yl]benzamide
Reactant of Route 5
N-[(Z)-3-(methylamino)-1-(5-methylfuran-2-yl)-3-oxoprop-1-en-2-yl]benzamide
Reactant of Route 6
N-[(Z)-3-(methylamino)-1-(5-methylfuran-2-yl)-3-oxoprop-1-en-2-yl]benzamide

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